Myriocin

Catalog No.
S536508
CAS No.
35891-70-4
M.F
C21H39NO6
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myriocin

CAS Number

35891-70-4

Product Name

Myriocin

IUPAC Name

(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

Molecular Formula

C21H39NO6

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t18-,19+,21+/m1/s1

InChI Key

ZZIKIHCNFWXKDY-GNTQXERDSA-N

SMILES

CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O

Solubility

Soluble in DMSO

Synonyms

2-amino-2-hydroxymethyl-3,4-dihydroxy-14- oxoeicos-6-enoic acid, ISP-1 serine palmitoyltransferase inhibitor, ISP-1 suppressant, myriocin, SPI-1 inhibitor, thermozymocidin

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O

Isomeric SMILES

CCCCCCC(=O)CCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O

Description

The exact mass of the compound Myriocin is 401.2777 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Infective Agents - Antifungal Agents - Supplementary Records. It belongs to the ontological category of alpha-amino fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibiting Sphingolipid Synthesis

  • Mechanism: Myriocin acts as a potent inhibitor of serine palmitoyltransferase (SPT), a key enzyme in the biosynthesis of ceramides []. By inhibiting SPT, myriocin reduces ceramide levels in cells [].
  • Research Focus: This ability to regulate ceramide levels makes myriocin a valuable tool for studying diseases associated with ceramide buildup, such as neurodegenerative disorders and ischemic stroke [, ].

Modulating Immune Response

  • Function: Myriocin demonstrates immunomodulatory properties. It can influence the trafficking and function of immune cells, particularly T lymphocytes [].
  • Therapeutic Potential: This immunomodulatory effect is being explored in the context of autoimmune diseases like multiple sclerosis, where myriocin has shown promise in reducing inflammation [].

Protecting against Cell Death

  • Neuroprotective Effects: Studies suggest that myriocin may protect neurons from cell death caused by various insults, including stroke and alcohol exposure []. This neuroprotective effect is likely linked to its ability to regulate ceramide metabolism and neuronal apoptosis [].

Myriocin, also known as antibiotic ISP-1 and thermozymocidin, is a non-proteinogenic amino acid derived from the entomopathogenic fungus Isaria sinclairii. It is recognized primarily for its potent inhibition of serine palmitoyltransferase, the first enzyme in the sphingolipid biosynthetic pathway. This inhibition leads to significant reductions in sphingosine and sphingolipid levels within cells, making myriocin a valuable tool in biochemical research focused on lipid metabolism and cellular signaling pathways .

Myriocin's immunosuppressive activity stems from its ability to inhibit SPT. SPT catalyzes the formation of sphingolipid precursors, which are crucial for cell membrane integrity and signaling pathways. By blocking SPT, myriocin depletes cells of sphingolipids, leading to several effects:

  • Disrupted T-cell function: Sphingolipids play a vital role in T-cell activation and proliferation. Myriocin-induced depletion disrupts these processes, leading to immunosuppression [].
  • Induction of apoptosis: Myriocin can trigger programmed cell death (apoptosis) in certain cell types, further contributing to its immunosuppressive effects [].

Myriocin acts as a competitive inhibitor of serine palmitoyltransferase by forming a stable complex with pyridoxal phosphate in the enzyme's active site. The proposed mechanism involves the formation of a PLP-myriocin aldimine, which subsequently undergoes retro-aldol degradation to yield long-chain aldehydes. This process effectively modifies the enzyme's active site, leading to its inactivation. The reaction can be summarized as follows:

  • Formation of PLP-myriocin aldimine: Myriocin reacts with pyridoxal phosphate, resulting in an inhibitory complex.
  • Decomposition: Over time, this complex decomposes into long-chain aldehydes, which further react with active site lysines to form imines, permanently inhibiting the enzyme .

Myriocin exhibits various biological activities due to its role as an inhibitor of sphingolipid synthesis. It has been shown to:

  • Inhibit T cell proliferation: In studies involving IL-2-dependent mouse cytotoxic T cell lines, myriocin significantly suppressed cell growth and activity.
  • Immunosuppressive effects: Myriocin is reported to be 10- to 100-fold more potent than ciclosporin, making it a candidate for therapeutic applications in autoimmune diseases .
  • Alter membrane properties: By inhibiting sphingolipid synthesis, myriocin affects plasma membrane structure and function, leading to changes in fluidity and permeability .

Myriocin can be synthesized through various methods, including:

  • Extraction from natural sources: The compound is primarily obtained from the fungus Isaria sinclairii.
  • Chemical synthesis: Several synthetic routes have been developed that involve the construction of the myriocin backbone through multi-step organic reactions, although these methods are less common due to the complexity involved .

Myriocin has several applications in research and medicine:

  • Research tool: It is widely used in studies investigating sphingolipid metabolism and its implications in cellular signaling.
  • Potential therapeutic agent: Due to its immunosuppressive properties, myriocin may have applications in treating autoimmune diseases and organ transplant rejection.
  • Drug development: Myriocin serves as a precursor for developing analogs like fingolimod, which are used in multiple sclerosis treatment .

Studies have demonstrated that myriocin interacts with various cellular components:

  • Membrane dynamics: Myriocin's inhibition of serine palmitoyltransferase results in altered lipid composition within membranes, affecting their mechanical properties and resistance.
  • Cell signaling pathways: By depleting sphingolipids, myriocin impacts several signaling pathways related to cell growth and apoptosis .

Similar Compounds: Comparison with Other Compounds

Myriocin shares structural and functional similarities with several other compounds known for their roles as sphingolipid synthesis inhibitors. Below is a comparison highlighting its uniqueness:

CompoundSourceMechanism of ActionUnique Features
MyriocinIsaria sinclairiiInhibits serine palmitoyltransferaseHighly potent immunosuppressant
FingolimodSynthetic derivativeSphingosine receptor modulatorApproved for multiple sclerosis
CeramideVarious sourcesInvolved in cell signaling; can induce apoptosisNaturally occurring sphingolipid
SphingosineVarious sourcesModulates cellular responses; promotes cell survivalPrecursor to sphingolipids

Myriocin stands out due to its specific mechanism of action targeting serine palmitoyltransferase with high potency and its significant immunosuppressive effects compared to other compounds in this category .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

401.27773796 g/mol

Monoisotopic Mass

401.27773796 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YRM4E8R9ST

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Immunosuppressive Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

35891-70-4

Wikipedia

Myriocin

Use Classification

Human drugs -> Rare disease (orphan)
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Oxo fatty acids [FA0106]

Dates

Modify: 2023-08-15
1: Aburasayn H, Al Batran R, Ussher JR. Targeting ceramide metabolism in obesity. Am J Physiol Endocrinol Metab. 2016 Aug 1;311(2):E423-35. doi: 10.1152/ajpendo.00133.2016. Epub 2016 Jul 5. Review. PubMed PMID: 27382035.
2: Zécri FJ. From Natural Product to the First Oral Treatment for Multiple Sclerosis: The Discovery of FTY720 (Gilenya™)? Curr Opin Chem Biol. 2016 Jun;32:60-6. doi: 10.1016/j.cbpa.2016.04.014. Epub 2016 May 31. Review. PubMed PMID: 27258401.
3: Huang X, Withers BR, Dickson RC. Sphingolipids and lifespan regulation. Biochim Biophys Acta. 2014 May;1841(5):657-64. doi: 10.1016/j.bbalip.2013.08.006. Epub 2013 Aug 15. Review. PubMed PMID: 23954556; PubMed Central PMCID: PMC3925463.
4: Lo HC, Hsieh C, Lin FY, Hsu TH. A Systematic Review of the Mysterious Caterpillar Fungus Ophiocordyceps sinensis in Dong-ChongXiaCao ( Dōng Chóng Xià Cǎo) and Related Bioactive Ingredients. J Tradit Complement Med. 2013 Jan;3(1):16-32. doi: 10.4103/2225-4110.106538. Review. PubMed PMID: 24716152; PubMed Central PMCID: PMC3924981.
5: Chiba K, Adachi K. Discovery of fingolimod, the sphingosine 1-phosphate receptor modulator and its application for the therapy of multiple sclerosis. Future Med Chem. 2012 Apr;4(6):771-81. doi: 10.4155/fmc.12.25. Review. PubMed PMID: 22530640.
6: Podbielska M, Krotkiewski H, Hogan EL. Signaling and regulatory functions of bioactive sphingolipids as therapeutic targets in multiple sclerosis. Neurochem Res. 2012 Jun;37(6):1154-69. doi: 10.1007/s11064-012-0728-y. Epub 2012 Mar 27. Review. PubMed PMID: 22451227.
7: Jiang XC, Goldberg IJ, Park TS. Sphingolipids and cardiovascular diseases: lipoprotein metabolism, atherosclerosis and cardiomyopathy. Adv Exp Med Biol. 2011;721:19-39. doi: 10.1007/978-1-4614-0650-1_2. Review. PubMed PMID: 21910080.
8: Yeung BK. Natural product drug discovery: the successful optimization of ISP-1 and halichondrin B. Curr Opin Chem Biol. 2011 Aug;15(4):523-8. doi: 10.1016/j.cbpa.2011.05.019. Epub 2011 Jun 22. Review. PubMed PMID: 21684798.
9: Strader CR, Pearce CJ, Oberlies NH. Fingolimod (FTY720): a recently approved multiple sclerosis drug based on a fungal secondary metabolite. J Nat Prod. 2011 Apr 25;74(4):900-7. doi: 10.1021/np2000528. Epub 2011 Apr 1. Review. PubMed PMID: 21456524.
10: Friedrich FW, Eschenhagen T. [Fingolimod - a new immunomodulator]. Dtsch Med Wochenschr. 2009 Oct;134(42):2127-31. doi: 10.1055/s-0029-1241903. Epub 2009 Oct 6. Review. German. PubMed PMID: 19809964.
11: Chiba K. [New therapeutic approach for autoimmune diseases by the sphingosine 1-phosphate receptor modulator, fingolimod (FTY720)]. Yakugaku Zasshi. 2009 Jun;129(6):655-65. Review. Japanese. PubMed PMID: 19483408.
12: Chiba K. [A new therapeutic approach for autoimmune diseases by the sphingosine 1-phosphate receptor modulator, fingolimod (FTY720)]. Nihon Rinsho Meneki Gakkai Kaishi. 2009 Apr;32(2):92-101. Review. Japanese. PubMed PMID: 19404007.
13: Hiestand PC, Rausch M, Meier DP, Foster CA. Ascomycete derivative to MS therapeutic: S1P receptor modulator FTY720. Prog Drug Res. 2008;66:361, 363-81. Review. PubMed PMID: 18416311.
14: Bismuth J, Lin P, Yao Q, Chen C. Ceramide: a common pathway for atherosclerosis? Atherosclerosis. 2008 Feb;196(2):497-504. Epub 2007 Oct 25. Review. PubMed PMID: 17963772; PubMed Central PMCID: PMC2924671.
15: Baumruker T, Billich A, Brinkmann V. FTY720, an immunomodulatory sphingolipid mimetic: translation of a novel mechanism into clinical benefit in multiple sclerosis. Expert Opin Investig Drugs. 2007 Mar;16(3):283-9. Review. PubMed PMID: 17302523.
16: Chiba K, Matsuyuki H, Maeda Y, Sugahara K. Role of sphingosine 1-phosphate receptor type 1 in lymphocyte egress from secondary lymphoid tissues and thymus. Cell Mol Immunol. 2006 Feb;3(1):11-9. Review. PubMed PMID: 16549044.
17: Nishikido M, Kanekake H, Harada T. [Molecular action mechanisms of the therapeutic agents for kidney diseases: Immunosuppressants]. Nihon Rinsho. 2006 Feb;64 Suppl 2:634-8. Review. Japanese. PubMed PMID: 16523968.
18: Chiba K. FTY720, a new class of immunomodulator, inhibits lymphocyte egress from secondary lymphoid tissues and thymus by agonistic activity at sphingosine 1-phosphate receptors. Pharmacol Ther. 2005 Dec;108(3):308-19. Epub 2005 Jun 13. Review. PubMed PMID: 15951022.
19: Kahan BD. FTY720: from bench to bedside. Transplant Proc. 2004 Mar;36(2 Suppl):531S-543S. Review. PubMed PMID: 15041402.
20: Aki FT, Kahan BD. FTY720: A new kid on the block for transplant immunosuppression. Expert Opin Biol Ther. 2003 Jul;3(4):665-81. Review. PubMed PMID: 12831371.

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